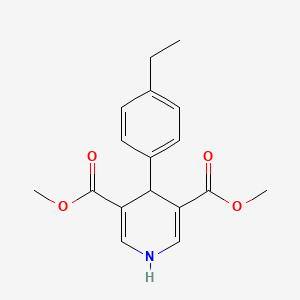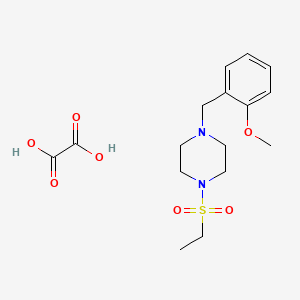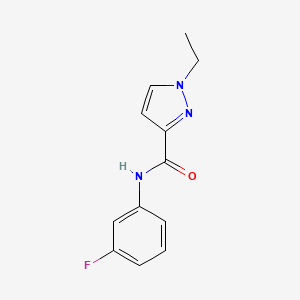![molecular formula C23H25N3O B5323736 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HMB-PP is a member of the prenyl pyrophosphate family of molecules, which are involved in the regulation of immune responses.
Mecanismo De Acción
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile activates Vγ9Vδ2 T cells by binding to a receptor called Butyrophilin 3A1 (BTN3A1) on the surface of these cells. This binding event triggers a signaling cascade that leads to the activation of the Vγ9Vδ2 T cells. The exact mechanism by which this compound activates BTN3A1 is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to interact with this compound.
Biochemical and Physiological Effects
The activation of Vγ9Vδ2 T cells by this compound has a number of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for the immune response to infections and cancer. This compound also enhances the cytotoxic activity of Vγ9Vδ2 T cells, allowing them to kill infected or cancerous cells more effectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for Vγ9Vδ2 T cells. This allows researchers to selectively activate these cells without affecting other components of the immune system. However, there are also some limitations to the use of this compound in lab experiments. One of these is the complexity of the synthesis method, which can make it difficult to obtain large quantities of pure this compound. Additionally, the activation of Vγ9Vδ2 T cells by this compound can be affected by factors such as the concentration of the molecule and the presence of other molecules in the cellular environment.
Direcciones Futuras
There are a number of potential future directions for research on 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of these is the development of new synthesis methods that can produce larger quantities of the molecule more efficiently. Another direction is the investigation of the role of this compound in other immune responses, such as the response to autoimmune diseases. Finally, there is significant interest in the use of this compound in cancer immunotherapy, and future research will likely focus on optimizing the use of this molecule in this context.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in biomedical research. Its specificity for Vγ9Vδ2 T cells makes it a valuable tool for studying the immune response to infections and cancer, and its potential use in cancer immunotherapy is an area of active research. While there are some limitations to the use of this compound in lab experiments, its unique properties make it a valuable addition to the toolkit of researchers studying the immune system.
Métodos De Síntesis
The synthesis of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(hexyloxy)benzaldehyde with 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is then treated with isopentenyl pyrophosphate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research involves the role of this compound in regulating immune responses. This compound has been shown to activate a subset of T cells called Vγ9Vδ2 T cells, which play a critical role in the immune response to infections and cancer. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the anti-tumor activity of Vγ9Vδ2 T cells.
Propiedades
IUPAC Name |
(Z)-3-(4-hexoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-4-5-8-15-27-20-13-11-18(12-14-20)16-19(17-24)23-25-21-9-6-7-10-22(21)26(23)2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQQRSDXDELHM-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)


![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
